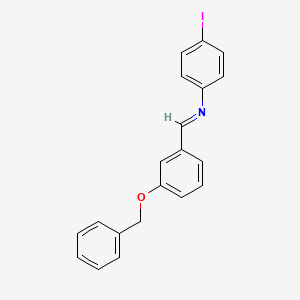
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine is a useful research compound. Its molecular formula is C20H16INO and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C18H16I
Molecular Weight: 340.23 g/mol
CAS Number: 70627-49-5
The compound features an iodine atom attached to a phenyl ring and a methanimine group linked to a phenylmethoxyphenyl structure, which influences its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Interaction with Biomolecules: The iodine atom enhances the compound's ability to interact with various biomolecules, including proteins and nucleic acids. This interaction can modify enzyme activities or receptor functions.
- Signal Transduction Pathways: The compound may modulate key biochemical pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- A reduction in cell viability by 50% at a concentration of 25 µM.
- Induction of apoptosis as evidenced by increased Annexin V staining.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N-(4-bromophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Moderate antimicrobial activity |
| N-(4-chlorophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Low anticancer activity |
| N-(4-fluorophenyl)-1-(3-phenylmethoxyphenyl)methanimine | Similar antimicrobial profile |
The presence of iodine in the structure significantly enhances both antimicrobial and anticancer properties compared to bromine, chlorine, or fluorine analogs.
Properties
CAS No. |
5270-14-4 |
|---|---|
Molecular Formula |
C20H16INO |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16INO/c21-18-9-11-19(12-10-18)22-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-14H,15H2 |
InChI Key |
VAXZPYVIRCDYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















